molecular formula C10H19NO4 B8560743 3-[(tert-Butoxycarbonyl)amino]propyl acetate

3-[(tert-Butoxycarbonyl)amino]propyl acetate

Cat. No.: B8560743
M. Wt: 217.26 g/mol
InChI Key: WGWLZBCZMIFVRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(tert-Butoxycarbonyl)amino]propyl acetate is an organic compound with the molecular formula C8H15NO3. It is a derivative of carbamic acid and is characterized by the presence of an acetoxypropyl group and a tert-butyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(tert-Butoxycarbonyl)amino]propyl acetate can be achieved through several methods. One common approach involves the Steglich esterification, which is a mild and efficient method for ester formation. This reaction typically uses N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction is carried out under ambient conditions, making it suitable for sensitive substrates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(tert-Butoxycarbonyl)amino]propyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions of this compound typically involve common organic reagents and mild conditions. For example, the Steglich esterification uses DCC and DMAP under ambient temperature . Oxidation reactions may require acidic or basic conditions depending on the reagent used .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 3-[(tert-Butoxycarbonyl)amino]propyl acetate involves its reactivity towards nucleophiles and electrophiles. The tert-butyl ester group can be cleaved under acidic or basic conditions, releasing the active carbamic acid derivative . This reactivity is crucial for its use as a protecting group and in the synthesis of complex molecules.

Comparison with Similar Compounds

Properties

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl acetate

InChI

InChI=1S/C10H19NO4/c1-8(12)14-7-5-6-11-9(13)15-10(2,3)4/h5-7H2,1-4H3,(H,11,13)

InChI Key

WGWLZBCZMIFVRT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCNC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a mixture of tert-butyl 3-hydroxypropylcarbamate (8.00 g) obtained in Reference Example 40 and ethyl acetate (50 mL) were added pyridine (4.06 mL) and acetic anhydride (5.13 g), and the mixture was stirred at room temperature for 21 hrs. Ethyl acetate (200 mL) was added to the reaction mixture, and the mixture was washed with water (100 mL), an aqueous copper sulfate solution (40 mL), water (60 mL) and saturated brine (60 mL), and dried over anhydrous sodium sulfate. Concentration under reduced pressure gave the title compound (8.34 g) as a colorless oil.
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8 g
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50 mL
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